molecular formula C33H31N3O6Si B560341 Janelia Fluor 646, SE CAS No. 1811539-59-9

Janelia Fluor 646, SE

カタログ番号: B560341
CAS番号: 1811539-59-9
分子量: 593.711
InChIキー: ODBCGJUBBYOJOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fluorescent dye;  supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag® ). Suitable for confocal fluorescent imaging, super resolution microscopy (SRM) techniques such as dSTORM (live and fixed cells) and PAINT imaging. Can be multiplexed for two colour imaging with Janelia FluorTM 549 SE . Cell permeable. Excitation maximum = 646 nm;  emission maximum = 664 nm. Quantum yield = 0.54, Extinction coefficient = 152,000 M-1cm-1;  A280 correction factor is 0.19. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O6Si/c1-43(2)27-18-21(34-13-3-14-34)6-9-24(27)31(25-10-7-22(19-28(25)43)35-15-4-16-35)26-17-20(5-8-23(26)32(39)40)33(41)42-36-29(37)11-12-30(36)38/h5-10,17-19H,3-4,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBCGJUBBYOJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Janelia Fluor Dyes: A Revolution in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Brighter, More Stable Fluorophores

In the dynamic world of cellular and molecular biology, the ability to visualize the intricate dance of molecules within living systems is paramount. For decades, fluorescence microscopy has been the cornerstone of this endeavor, yet it has been perpetually constrained by the limitations of available fluorescent probes. Traditional dyes often suffered from insufficient brightness, rapid photobleaching, and poor cell permeability, hindering our ability to observe subtle biological processes and perform long-term imaging. This guide delves into the history, development, and application of the Janelia Fluor (JF) dyes, a class of revolutionary fluorophores developed at the Howard Hughes Medical Institute's Janelia Research Campus that have shattered these limitations and ushered in a new era of biological imaging.

The Genesis of Janelia Fluor Dyes: A Chemical Innovation

The story of the Janelia Fluor dyes begins with a fundamental challenge in fluorophore chemistry: how to enhance the brightness and photostability of rhodamine dyes without compromising their cell permeability and spectral properties.[1] The breakthrough, spearheaded by Dr. Luke Lavis and his team, was a deceptively simple yet elegant solution: the replacement of the N,N-dimethylamino groups in traditional rhodamine scaffolds with a four-membered azetidine ring.[1][2] This seemingly minor structural modification had a profound impact on the photophysical properties of the dyes.[1][3]

The incorporation of the strained azetidine ring effectively suppresses the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, a major pathway for non-radiative decay in many fluorophores.[3] By minimizing this energy-wasting process, the Janelia Fluor dyes exhibit a dramatic increase in quantum efficiency, leading to a two-fold or greater increase in brightness compared to their traditional counterparts.[1][2] This innovation laid the foundation for a new generation of exceptionally bright and photostable probes for advanced biological imaging.[4]

Caption: The principle of dSTORM super-resolution microscopy.

Experimental Protocols: A Practical Guide

To facilitate the adoption of Janelia Fluor dyes in your research, we provide the following validated protocols.

Protocol: Live-Cell Labeling with Janelia Fluor® HaloTag® Ligands

This protocol is a general guideline for labeling live cells expressing a HaloTag® fusion protein. Optimization may be required depending on the cell type and expression level of the protein of interest.

Materials:

  • Cells expressing HaloTag® fusion protein cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Janelia Fluor® HaloTag® Ligand (e.g., JF 549-HaloTag® Ligand)

  • DMSO (for dissolving lyophilized ligands)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol red-free medium)

Procedure:

  • Prepare a 1000x stock solution of the Janelia Fluor® HaloTag® Ligand: Dissolve the lyophilized ligand in DMSO to a final concentration of 200 µM. For example, dissolve one vial of JF 549 in 37.8 µL of DMSO. A[5]liquot and store at -20°C to avoid repeated freeze-thaw cycles. 2[5]. Prepare the labeling solution: Dilute the 1000x stock solution 1:1000 in pre-warmed complete cell culture medium to a final concentration of 200 nM. T[5]he optimal concentration may range from 5 nM to 500 nM and should be determined empirically.

  • Label the cells: Aspirate the existing medium from the cells and replace it with the labeling solution.

  • Incubate: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. F[6]or some applications, incubation can be extended to 1 hour or even overnight. 5[5]. Wash the cells: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium or PBS.

  • Equilibrate in imaging medium: Replace the wash buffer with pre-warmed live-cell imaging medium and incubate for at least 30 minutes to allow for the diffusion of any remaining unbound ligand out of the cells. 7[6]. Image the cells: Proceed with live-cell imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen Janelia Fluor dye.

Protocol: SNAP-tag® Labeling with Janelia Fluor® Dyes

This protocol provides a general framework for labeling cells expressing a SNAP-tag® fusion protein.

Materials:

  • Cells expressing SNAP-tag® fusion protein

  • Complete cell culture medium

  • Janelia Fluor® SNAP-tag® Ligand

  • DMF or DMSO

  • Live-cell imaging medium

Procedure:

  • Prepare a stock solution: Dissolve the Janelia Fluor® SNAP-tag® label in DMF or DMSO to a concentration of 1 mM. 2[7]. Prepare the staining solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1 to 1 µM. T[7]he optimal concentration depends on the cell type and expression level.

  • Label the cells: Remove the culture medium and add the staining solution to the cells.

  • Incubate: Incubate for 30 minutes at the optimal cell growth temperature. 5[7]. Wash: Remove the staining solution and wash the cells with fresh imaging medium for 30 minutes. 6[7]. Image: Mount the cells and proceed with imaging.

The Future is Bright: Ongoing Developments

The development of Janelia Fluor dyes is an ongoing process. Researchers at Janelia and around the world continue to push the boundaries of what is possible, creating new dyes with even more advanced properties. T[8]his includes the development of spontaneously blinking dyes for simplified super-resolution imaging and photoactivatable JF dyes for single-particle tracking experiments. T[9]he continued evolution of the Janelia Fluor palette promises to further illuminate the intricate workings of biological systems, driving new discoveries in fundamental biology and drug development.

References

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244–250. [Link]

  • Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., Lu, R., Macklin, J. J., Keller, P. J., Ji, N., & Lavis, L. D. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 14(10), 987–994. [Link]

  • Zhen, T., Liu, Z., & Tjian, R. (2018). Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells. Bio-protocol, 8(12), e2883. [Link]

  • Galloway Lab Protocols. (2024, January 8). Halo-tag Labeling. Retrieved January 15, 2026, from [Link]

  • Janelia Research Campus. (2023, July 5). Next-generation Janelia Fluor dyes do more than just shine. Retrieved January 15, 2026, from [Link]

  • Grimm, J. B., & Lavis, L. D. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters, 13(22), 6066–6069. [Link]

  • Grimm, J. B., Lavis, L. D., & Tjian, R. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in Molecular Biology, 1663, 179–188. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Retrieved January 15, 2026, from [Link]

  • Grimm, J. B., Brown, T. A., & Lavis, L. D. (2020). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Communications, 11(1), 3462. [Link]

  • Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., Lu, R., Macklin, J. J., Keller, P. J., Ji, N., & Lavis, L. D. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature methods, 14(10), 987–994. [Link]

  • ResearchGate. (n.d.). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments | Request PDF. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US10161932B2 - Azetidine-substituted fluorescent compounds.
  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244–250. [Link]

  • Janelia Research Campus. (n.d.). Publications. Retrieved January 15, 2026, from [Link]

  • Trowbridge, S. A., Arman, H. D., & Gascón, J. A. (2022). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. The Journal of organic chemistry, 87(24), 16395–16404. [Link]

  • HHMI. (2017, September 4). New Fluorescent Dyes Could Advance Biological Imaging. Retrieved January 15, 2026, from [Link]

  • Janelia Research Campus. (n.d.). Publications. Retrieved January 15, 2026, from [Link]

  • Grimm, J. B., Brown, T. A., English, B. P., Lionnet, T., & Lavis, L. D. (2016). Bright photoactivatable fluorophores for single-molecule imaging. bioRxiv. [Link]

  • Janelia Research Campus. (n.d.). Lavis Lab / - Publications. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fine-tuning rhodamine dyes using 3-substituted azetidines. (a).... Retrieved January 15, 2026, from [Link]

  • Abberior. (n.d.). Labeling Protocol for SNAP-tag. Retrieved January 15, 2026, from [Link]

  • Janelia Research Campus. (n.d.). Lavis Lab. Retrieved January 15, 2026, from [Link]

  • Vanderbilt University. (2016, May 20). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolec. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Physical properties of the fluorophores analyzed in this study. 798. Retrieved January 15, 2026, from [Link]

  • van de Linde, S., Heilemann, M., & Sauer, M. (2012). Direct stochastic optical reconstruction microscopy with standard fluorescent probes. Protocols in Single Molecule Research, 261-274. [Link]

  • Boston University. (n.d.). The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Retrieved January 15, 2026, from [Link]

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244-50, 3 p following 250. [Link]

  • Bio-Techne. (n.d.). Janelia Fluor® Dyes for Super Resolution Microscopy. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Luke D. Lavis's research works | Howard Hughes Medical Institute and other places. Retrieved January 15, 2026, from [Link]

  • Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., Lu, R., Macklin, J. J., Keller, P. J., Ji, N., & Lavis, L. D. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. bioRxiv. [Link]

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244–250. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Janelia Fluor® 646, SE

Author: BenchChem Technical Support Team. Date: January 2026

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Power of Bright and Photostable Fluorophores

In the dynamic landscape of biological imaging and quantitative proteomics, the ability to specifically and covalently label proteins with high-performance fluorophores is paramount. Janelia Fluor® 646 (JF 646) is a cutting-edge fluorescent dye renowned for its exceptional brightness, high photostability, and cell permeability, making it an ideal candidate for a wide range of applications including flow cytometry, confocal microscopy, and super-resolution microscopy (SRM) techniques like dSTORM and STED. This guide provides a comprehensive, step-by-step protocol for the successful conjugation of Janelia Fluor® 646, succinimidyl ester (SE) to proteins. The SE functional group readily reacts with primary amines, such as the ε-amino groups of lysine residues on the protein surface, to form a stable amide bond.[1][2] By understanding the principles behind each step, researchers can achieve optimal labeling efficiency and generate high-quality fluorescent protein conjugates for their downstream applications.

Mechanism of Amine Labeling

The core of this labeling strategy lies in the nucleophilic acyl substitution reaction between the succinimidyl ester of Janelia Fluor® 646 and a deprotonated primary amine on the target protein.[2] This reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5, where the amine group is sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2]

G Protein Protein with primary amine (e.g., Lysine) Reaction_Complex Reaction Intermediate Protein->Reaction_Complex + JF646_SE Janelia Fluor® 646, SE JF646_SE->Reaction_Complex Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) Reaction_Complex->Labeled_Protein pH 8.0-8.5 NHS N-hydroxysuccinimide (Byproduct) Reaction_Complex->NHS

Caption: Reaction of Janelia Fluor® 646, SE with a primary amine on a protein.

Essential Materials and Reagents

  • Protein of Interest: Purified and at a concentration of 2-10 mg/mL.[3]

  • Janelia Fluor® 646, SE: Stored at -20°C, protected from light and moisture.[3][4]

  • Reaction Buffer: Amine-free buffer, such as 100 mM sodium bicarbonate, pH 8.0-8.5.[3][5] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for labeling. [3][5]

  • Anhydrous Dimethyl Sulfoxide (DMSO): For reconstituting the Janelia Fluor® 646, SE.

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column with an appropriate molecular weight cutoff (MWCO).[3][5]

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer for your protein.

  • Spectrophotometer: For measuring absorbance to determine the degree of labeling.

Experimental Workflow: A Visual Guide

The overall process for labeling your protein with Janelia Fluor® 646, SE can be broken down into four key stages: preparation, reaction, purification, and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization & Storage Prep_Protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) Reaction 3. Labeling Reaction (Incubate dye and protein for 60 min at RT, protected from light) Prep_Protein->Reaction Prep_Dye 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) Prep_Dye->Reaction Purification 4. Purify Conjugate (Size-exclusion chromatography to remove free dye) Reaction->Purification Characterization 5. Characterize Labeled Protein (Calculate Degree of Labeling) Purification->Characterization Storage 6. Store Conjugate (4°C short-term, -20°C or -80°C long-term) Characterization->Storage

Caption: Workflow for protein labeling with Janelia Fluor® 646, SE.

Detailed Step-by-Step Protocols

Part 1: Protein and Dye Preparation
  • Protein Preparation:

    • Ensure your protein of interest is purified and free of any amine-containing buffers or stabilizers.[6] If necessary, perform buffer exchange into the reaction buffer (100 mM sodium bicarbonate, pH 8.0-8.5) using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[3] Higher protein concentrations generally lead to greater labeling efficiency.[1]

  • Dye Preparation:

    • Allow the vial of Janelia Fluor® 646, SE to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[3][5]

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[6]

Part 2: The Labeling Reaction
  • Calculating the Molar Ratio:

    • The optimal dye-to-protein molar ratio should be determined empirically for each protein. A good starting point is a 10:1 to 15:1 molar excess of dye to protein.[3][5]

    • Use the following formulas to calculate the required volume of dye stock solution:

      • mmoles of Protein = (Protein concentration in mg/mL * Volume in mL) / (Molecular weight of protein in mg/mmol)

      • mmoles of Dye = mmoles of Protein * Molar excess of dye

      • Volume of Dye (µL) = (mmoles of Dye * 1,000,000) / (Concentration of dye stock in mM)

  • Reaction Incubation:

    • Slowly add the calculated volume of the 10 mM Janelia Fluor® 646, SE stock solution to the protein solution while gently vortexing or stirring.[5]

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[3][5]

Part 3: Purification of the Labeled Protein
  • Column Preparation:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS, pH 7.2-7.4).[3]

  • Separation:

    • Carefully load the reaction mixture onto the top of the column.[3]

    • Elute the conjugate with the storage buffer. The larger, labeled protein will travel faster through the column and elute first, while the smaller, unconjugated dye molecules will be retained and elute later.[][8]

    • Collect the fractions containing the colored, labeled protein.

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and consistency of your conjugate.[9]

  • Measure Absorbance:

    • Dilute a small aliquot of the purified protein-dye conjugate in your storage buffer to a concentration where the absorbance at 280 nm is within the linear range of your spectrophotometer (typically around 0.1 mg/mL).

    • Measure the absorbance at 280 nm (A280) and at the absorbance maximum of Janelia Fluor® 646, which is 646 nm (A646).[10]

  • Calculate the DOL:

    • First, calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

      • Corrected A_280 = A_280 - (A_646 * CF_280)

      • The correction factor (CF280) for Janelia Fluor® 646 is approximately 0.19.[10]

      • Protein Concentration (M) = Corrected A_280 / (Molar extinction coefficient of protein * Path length in cm)

    • Next, calculate the concentration of the dye:

      • Dye Concentration (M) = A_646 / (Molar extinction coefficient of JF 646 * Path length in cm)

      • The molar extinction coefficient of Janelia Fluor® 646 is 152,000 M-1cm-1.[10]

    • Finally, calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

    • An optimal DOL for most applications is typically between 2 and 10.[6]

Storage and Stability of Your Labeled Protein

Proper storage is crucial for maintaining the fluorescence and functionality of your labeled protein.

  • Short-term storage (days to weeks): Store the conjugate at 4°C, protected from light.[11]

  • Long-term storage (months to years): For extended storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[8][11]

  • Always protect fluorescently labeled reagents from light to prevent photobleaching. [11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Presence of primary amines (e.g., Tris, glycine) in the protein buffer.Perform buffer exchange into an amine-free buffer (e.g., sodium bicarbonate, pH 8.0-8.5).[3][5]
Incorrect pH of the reaction buffer.Ensure the reaction buffer pH is between 8.0 and 8.5 for optimal amine reactivity.[5][12]
Inactive dye due to hydrolysis.Use fresh, anhydrous DMSO for dye reconstitution. Allow the dye vial to warm to room temperature before opening.[4]
Low Labeling Efficiency Protein concentration is too low.Increase the protein concentration to at least 2 mg/mL.[1][3]
Suboptimal dye-to-protein molar ratio.Empirically test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your protein.[13]
Precipitation of Protein Over-labeling of the protein.Decrease the dye-to-protein molar ratio. Excessive labeling can lead to protein aggregation.[14]
High concentration of organic solvent (DMSO).Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.
High Background Fluorescence Incomplete removal of free dye.Ensure thorough purification of the conjugate using size-exclusion chromatography or a desalting column.[][8]

References

  • A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. (n.d.). Google Cloud.
  • Guidelines for Protein/Antibody Labeling with Maleimide Dyes. (n.d.). Alfa Chemistry.
  • Janelia Fluor® 646, SE - Product Data Sheet. (2018, June 28). MedChemExpress.
  • Protocol: Succinimidyl Ester Labeling of Protein Amines. (2023, June 30). Biotium.
  • Labeling Using Fluorescent Proteins. (n.d.). Thermo Fisher Scientific - ES.
  • Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes. (n.d.). Tocris Bioscience.
  • Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. (2012, October 17). ACS Publications.
  • Optimizing the labeling of proteins. (n.d.). Molecular Devices.
  • Technical Support Center: Protein Labeling with Succinimidyl Esters. (2025, December). Benchchem.
  • Antibody Conjugation Protocol. (2025, November 3). AAT Bioquest.
  • How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024, December 16). Bitesize Bio.
  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Protocol Booklet. (n.d.). Hello Bio.
  • Reagent storage conditions. (n.d.). Lumiprobe.
  • Considerations for Selecting a Fluorescent Dye or Ligand. (n.d.). Promega Corporation.
  • What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes? (2016, January 20). ResearchGate.
  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.
  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization. (n.d.). PMC - NIH.
  • What dye/protein ratio should I use to ensure optimal labeling with Mix-n-Stain™? (2013, September 20). Biotium.
  • fluorescent. (n.d.). Thermo Fisher Scientific.
  • Janelia Fluor® 646, Maleimide. (n.d.). R&D Systems.
  • Antibody Storage and Antibody Shelf Life. (n.d.). Labome.
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • Janelia Fluor® 646, free acid. (n.d.). Tocris Bioscience.
  • Which temperature, 4 or -20 °C is more suitable for Alexa Fluor conjugated secondary antibodies? (2024, January 23). ResearchGate.
  • Fluorescent labeling and modification of proteins. (n.d.). PMC - NIH.
  • PA Janelia Fluor® 646, NHS ester. (n.d.). Tocris Bioscience.
  • General Protocol of Dye NHS Antibody Labeling Kit. (n.d.). BroadPharm.
  • Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. (n.d.). PMC - NIH.
  • Janelia Fluor® 646, Tetrazine (7279). (n.d.). Bio-Techne.
  • Janelia Fluor® 646, NHS ester. (2018, February 26). Tocris Bioscience.
  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad.
  • Protocol: Maleimide Labeling of Protein Thiols. (2020, August 11). Biotium.
  • Labeling Proteins For Single Molecule Imaging. (n.d.). Teledyne Vision Solutions.
  • Fluorescence spectroscopy of proteins and nucleic acids. (2018, May 15). YouTube.

Sources

Janelia Fluor® 646, SE: Advanced Protocols for High-Resolution Immunofluorescence in Fixed Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Architecture with Unprecedented Clarity

In the quest to visualize the intricate workings of the cell, the choice of fluorophore is paramount. Janelia Fluor® 646 (JF 646), a novel azetidine-substituted rhodamine dye, represents a significant leap forward in fluorescent probe technology.[1] Developed at the Janelia Research Campus, this far-red fluorescent dye offers a superior combination of brightness, photostability, and cell permeability, making it an exceptional tool for a wide range of imaging applications, from conventional confocal microscopy to cutting-edge super-resolution techniques.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Janelia Fluor® 646, succinimidyl ester (SE) for labeling antibodies and subsequent application in immunofluorescence (IF) staining of fixed tissues. We will delve into the core principles behind the protocols, offering not just step-by-step instructions but also the scientific rationale to empower users to optimize their experiments for the highest quality data.

Janelia Fluor® 646, SE is particularly well-suited for fixed tissue and immunofluorescence staining due to its high quantum yield and extinction coefficient, which translate to exceptionally bright signals that can stand out against tissue autofluorescence.[2][3][4] Its remarkable photostability allows for prolonged imaging sessions and the acquisition of detailed Z-stacks and super-resolution data without significant signal loss.[5] The succinimidyl ester reactive group enables straightforward and efficient covalent labeling of primary amines on antibodies, creating stable and reliable fluorescent probes.[6]

Key Properties of Janelia Fluor® 646

A thorough understanding of the fluorophore's properties is essential for successful experimental design. The photophysical characteristics of Janelia Fluor® 646 make it an ideal candidate for multiplexing with other fluorophores and for deep-tissue imaging where scattering and autofluorescence can be problematic.[2]

PropertyValueSource
Excitation Maximum (λex) 646 nm[2][3][7]
Emission Maximum (λem) 664 nm[2][3][7]
Extinction Coefficient (ε) 152,000 M⁻¹cm⁻¹[2][3][4]
Quantum Yield (Φ) 0.54[2][3][4]
Reactive Group N-hydroxysuccinimide (NHS) ester[2][6]
Reactivity Primary amines[2][6]
Molecular Weight 593.7 g/mol [2]

Part 1: Antibody Conjugation with Janelia Fluor® 646, SE

The foundation of a successful immunofluorescence experiment is a high-quality, well-characterized fluorescently labeled antibody. This section provides a detailed protocol for the covalent conjugation of Janelia Fluor® 646, SE to primary or secondary antibodies.

Causality Behind the Choices: The Chemistry of Conjugation

The succinimidyl ester (SE) group of Janelia Fluor® 646, SE reacts with primary amine groups (-NH2), such as the ε-amino group of lysine residues present on the surface of antibodies, to form a stable amide bond.[6] This reaction is most efficient at a slightly basic pH (8.0-8.5), where the amine groups are deprotonated and thus more nucleophilic.[6][8] It is crucial to use an amine-free buffer, such as carbonate-bicarbonate or phosphate-buffered saline (PBS) at the correct pH, as buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the dye, significantly reducing labeling efficiency.[6][8]

Antibody_Conjugation_Workflow Antibody Conjugation Workflow with JF 646, SE cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_Prep Prepare Antibody (2 mg/mL in amine-free buffer, pH 8.0-8.5) Calculate Calculate Dye Volume (Target Molar Ratio: 10-15:1 dye:antibody) Antibody_Prep->Calculate [Protein Concentration] Dye_Prep Prepare JF 646, SE (10 mM stock in anhydrous DMSO) Dye_Prep->Calculate [Dye Concentration] Mix Add Dye to Antibody (Mix gently) Calculate->Mix Incubate Incubate (1 hour, room temperature, in the dark) Mix->Incubate Quench Optional: Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting column) Quench->Purify Store Store Conjugate (4°C, protected from light) Purify->Store

Caption: Workflow for conjugating antibodies with Janelia Fluor® 646, SE.

Step-by-Step Protocol for Antibody Conjugation

Materials:

  • Antibody to be labeled (at a concentration of at least 1 mg/mL, ideally 2 mg/mL)[7][8]

  • Janelia Fluor® 646, SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.0-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4, or 1 M glycine)[6]

  • Desalting columns (e.g., Zeba™ Spin desalting column)[6]

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation:

    • Dialyze or buffer exchange the antibody into the amine-free conjugation buffer. Ensure the final concentration is at least 1 mg/mL.[9]

    • Rationale: Removing any stabilizing proteins (like BSA) or amine-containing buffers is critical for efficient labeling.[10]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Janelia Fluor® 646, SE in anhydrous DMSO.[6][7] Vortex briefly to ensure it is fully dissolved.

    • Rationale: The NHS ester is moisture-sensitive, so using anhydrous DMSO and preparing the stock solution fresh is recommended.[6]

  • Calculation of Dye Volume:

    • Determine the optimal molar ratio of dye to antibody. A good starting point is a 10:1 to 15:1 molar ratio.[6][7]

    • Example Calculation for a 10:1 Molar Ratio:

      • mmol of IgG = (2 mg/mL × 0.5 mL) / 150,000 mg/mmol = 6.7 × 10⁻⁶ mmol[7][8]

      • mmol of JF 646, SE = 6.7 × 10⁻⁶ mmol × 10 = 6.7 × 10⁻⁵ mmol[7][8]

      • Volume of 10 mM JF 646, SE = (6.7 × 10⁻⁵ mmol) / (0.01 mmol/mL) = 0.0067 mL = 6.7 µL

  • Conjugation Reaction:

    • Slowly add the calculated volume of the 10 mM Janelia Fluor® 646, SE stock solution to the antibody solution while gently vortexing.[8]

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[6][7]

    • Rationale: Gentle mixing prevents denaturation of the antibody, while incubation in the dark protects the fluorophore from photobleaching.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine to a final concentration of 50-100 mM).[6] Incubate for 10-15 minutes at room temperature.[6]

    • Rationale: The primary amines in the quenching buffer will react with any remaining unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the unconjugated dye using a desalting column according to the manufacturer's instructions.[6][8]

    • Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.

  • Storage:

    • Store the purified Janelia Fluor® 646-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if it does not interfere with downstream applications) and storing at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[9]

Part 2: Immunofluorescence Staining of Fixed Tissue

This section outlines a general protocol for using your newly conjugated Janelia Fluor® 646 antibody for immunofluorescence staining of paraffin-embedded or frozen tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and targets.

Workflow for Fixed Tissue Immunofluorescence

IF_Staining_Workflow Fixed Tissue Immunofluorescence with JF 646 Conjugates cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate (For FFPE tissues) Antigen_Retrieval Antigen Retrieval (Heat-induced or enzymatic) Deparaffinize->Antigen_Retrieval Permeabilize Permeabilization (e.g., 0.2% Triton X-100) Antigen_Retrieval->Permeabilize Block Blocking (e.g., Normal serum, BSA) Permeabilize->Block Primary_Ab Primary Antibody Incubation (Overnight at 4°C) Block->Primary_Ab Wash Washes (e.g., PBS-Tween 20) Primary_Ab->Wash [3x washes] Secondary_Ab JF 646 Secondary Antibody Incubation (1 hour at RT, in the dark) Wash2 Washes (e.g., PBS-Tween 20) Secondary_Ab->Wash2 [3x washes] Wash->Secondary_Ab Counterstain Counterstain (Optional) (e.g., DAPI) Mount Mount with Antifade Medium Counterstain->Mount Image Image (Confocal or Super-Resolution Microscope) Mount->Image Wash2->Counterstain

Caption: A generalized workflow for immunofluorescence staining of fixed tissues.

Step-by-Step Protocol for Immunofluorescence Staining

Materials:

  • Fixed tissue sections (formalin-fixed paraffin-embedded or frozen)

  • Unlabeled primary antibody

  • Janelia Fluor® 646-conjugated secondary antibody (or a directly conjugated primary)

  • Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections):

    • Immerse slides in xylene (or a xylene substitute) to remove paraffin.

    • Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The choice of buffer and heating method (microwave, pressure cooker, water bath) should be optimized for the specific antigen.

    • Rationale: Formalin fixation creates cross-links that can mask antigenic sites. HIER helps to unmask these epitopes, allowing for antibody binding.[11]

  • Permeabilization:

    • Incubate sections in permeabilization buffer for 10-15 minutes at room temperature.

    • Rationale: This step is necessary to allow antibodies to access intracellular targets. For membrane targets, this step may be shortened or omitted.[11]

  • Blocking:

    • Incubate sections with blocking buffer for at least 1 hour at room temperature in a humidified chamber.

    • Rationale: Blocking minimizes non-specific binding of antibodies to the tissue, thereby reducing background signal.[12] Using serum from the same species as the secondary antibody is recommended.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the sections with the diluted primary antibody, typically overnight at 4°C.

    • Rationale: Overnight incubation at a lower temperature often improves specific binding while minimizing background.

  • Washing:

    • Wash the sections three times for 5 minutes each with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Janelia Fluor® 646-conjugated secondary antibody in blocking buffer.

    • Incubate the sections for 1-2 hours at room temperature in the dark.

    • Rationale: From this step onwards, all incubations and washes should be performed protected from light to prevent photobleaching of the fluorophore.

  • Final Washes and Counterstaining:

    • Wash the sections three times for 5 minutes each with wash buffer.

    • If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Perform a final brief wash in PBS.

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for Janelia Fluor® 646 (e.g., Cy5 filter set). For optimal results, use a confocal or super-resolution microscope.

Part 3: Troubleshooting

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions when working with Janelia Fluor® 646 in immunofluorescence.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low protein expression: The target may not be abundant in the tissue.[14]- Ineffective antigen retrieval: The epitope remains masked.[11]- Suboptimal antibody concentration: The primary or secondary antibody dilution is too high.[11][14]- Photobleaching: Excessive exposure to light during staining or imaging.[11]- Confirm protein expression using an alternative method like Western blot.[13]- Optimize the antigen retrieval method (buffer, time, temperature).- Titrate the primary and secondary antibodies to determine the optimal concentration.- Keep slides in the dark and use an antifade mounting medium.[13]
High Background - Non-specific antibody binding: The primary or secondary antibody is binding to off-target sites.[12]- Insufficient blocking: The blocking step was not effective enough.[13][14]- Antibody concentration too high: Excess antibody is not being washed away.[12]- Tissue autofluorescence: Some tissues have endogenous fluorophores.[11]- Run a secondary antibody-only control to check for non-specific binding.[12]- Increase the blocking time or try a different blocking agent.[13]- Reduce the concentration of the primary and/or secondary antibody.- Use a longer wavelength fluorophore like JF 646 to minimize autofluorescence. Consider using a spectral unmixing tool if available.[13]
Photobleaching - Prolonged exposure to excitation light: Especially during initial setup and focusing.- High laser power: Using excessive laser power during confocal imaging.- Minimize light exposure throughout the staining and imaging process.- Use the lowest possible laser power that provides a good signal-to-noise ratio.- Take advantage of the high brightness of JF 646 to use shorter exposure times.

Conclusion

Janelia Fluor® 646, SE is a powerful tool for high-resolution immunofluorescence in fixed tissues. Its exceptional brightness and photostability enable the visualization of cellular structures with remarkable clarity and detail.[5] By understanding the principles of antibody conjugation and immunofluorescence, and by following the detailed protocols and troubleshooting guides provided in this application note, researchers can harness the full potential of this advanced fluorophore to drive their scientific discoveries forward.

References

  • Bio-Techne. Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes. Retrieved from [Link]

  • Bio-Techne. PA Janelia Fluor 646, SE - Photoactivatable Dyes. Retrieved from [Link]

  • Bio-Techne. Janelia Fluor® Conjugated Antibodies. Retrieved from [Link]

  • FluoroFinder. Janelia Fluor 646 Dye Profile. Retrieved from [Link]

  • Janelia. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Hycult Biotech. Troubleshooting Immunofluorescence. Retrieved from [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Immunomart. PA Janelia Fluor® 646, SE. Retrieved from [Link]

Sources

Maximizing Conjugation Efficiency: Optimal Buffer Conditions for Janelia Fluor® 646, SE Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Janelia Fluor® 646 in Biological Imaging

Janelia Fluor® 646 (JF-646) is a cutting-edge, far-red fluorescent dye renowned for its exceptional brightness, high photostability, and cell permeability, making it an ideal choice for a wide range of advanced imaging applications, including super-resolution microscopy.[1] The succinimidyl ester (SE, also known as NHS ester) derivative of JF-646 is a widely used reagent for covalently attaching this powerful fluorophore to proteins, antibodies, and other biomolecules containing primary amine groups. The success of this labeling reaction is critically dependent on the precise control of the reaction environment, with buffer conditions playing a pivotal role. This application note provides a comprehensive guide to understanding and optimizing the buffer conditions for Janelia Fluor® 646, SE labeling to achieve maximal conjugation efficiency and reproducible results.

The Chemistry of Amine-Reactive Labeling: A Delicate Balance

The conjugation of JF-646, SE to a biomolecule occurs through a nucleophilic acyl substitution reaction. The primary amine group (-NH₂) on the target molecule, typically the ε-amino group of a lysine residue or the N-terminal α-amino group, acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2]

However, this desired reaction is in competition with a significant side reaction: the hydrolysis of the SE ester by water.[3] This hydrolysis reaction renders the dye incapable of reacting with the amine, thereby reducing the labeling efficiency. The rates of both the amidation (labeling) and hydrolysis reactions are highly dependent on the pH of the reaction buffer.[4]

  • At acidic to neutral pH: The primary amine groups are predominantly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive towards the SE ester.[5]

  • At slightly basic pH: The concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the nucleophilic attack on the SE ester and promoting the labeling reaction.[4]

  • At highly basic pH: While the concentration of reactive amines is high, the rate of hydrolysis of the SE ester increases dramatically, leading to significant dye inactivation before it can react with the target molecule.[3][6]

Therefore, achieving optimal labeling requires a carefully controlled pH that maximizes the rate of the amidation reaction while minimizing the rate of hydrolysis.

Optimal Buffer Conditions for Janelia Fluor® 646, SE Labeling

Based on the underlying chemistry and empirical evidence, the following buffer conditions are recommended for maximizing the efficiency of your JF-646, SE labeling reactions.

ParameterRecommended ConditionRationale & Key Considerations
pH 8.0 - 9.0This pH range provides the optimal balance between amine reactivity and NHS ester stability. A pH of 8.5 is often a good starting point.[7] Below pH 8.0, the reaction can be slow, while above pH 9.0, the hydrolysis of the dye becomes a significant issue.[6][8]
Buffer Type Sodium Bicarbonate or Sodium CarbonateThese buffers have a pKa in the desired range and are free of primary amines, which would otherwise compete with the target molecule for the dye.[9] Borate buffer (pH 8.0-9.0) can also be used.[5]
Buffer Concentration 50 - 100 mMThis concentration is generally sufficient to maintain a stable pH throughout the reaction. For large-scale reactions, a higher buffer concentration may be necessary to counteract the slight acidification that can occur due to NHS ester hydrolysis.[9]
Amine-Free Buffers CRITICAL Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will react with the JF-646, SE, quenching the reaction and reducing the labeling efficiency for your target molecule.[7]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[7] It is recommended to perform a buffer exchange step to ensure the protein is in the optimal labeling buffer prior to adding the dye.

Experimental Workflow and Protocols

Visualizing the Labeling Workflow

The general workflow for labeling a protein with Janelia Fluor® 646, SE involves preparing the protein and dye, running the conjugation reaction, quenching any unreacted dye, and purifying the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p1 Prepare Protein Solution in Amine-Free Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.5) r1 Add JF-646, SE Stock to Protein Solution (Molar Ratio Optimization) p1->r1 p2 Prepare 10 mM JF-646, SE Stock Solution in Anhydrous DMSO p2->r1 r2 Incubate for 1 hour at Room Temperature in the Dark r1->r2 q1 Quench Reaction (e.g., 1 M Tris-HCl, pH 8.0) r2->q1 pu1 Purify Conjugate (e.g., Desalting Column) q1->pu1 end end pu1->end Characterize Conjugate (DOL, Functionality)

Caption: General workflow for protein labeling with Janelia Fluor® 646, SE.

Detailed Protocol for Protein Labeling

This protocol provides a starting point for labeling proteins with Janelia Fluor® 646, SE. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

  • Janelia Fluor® 646, SE (stored at -20°C with desiccant)

  • Protein of interest (in an amine-free buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of 2-10 mg/mL in the Labeling Buffer.

    • If your protein is in a different buffer, perform a buffer exchange into the Labeling Buffer.

  • Prepare the JF-646, SE Stock Solution:

    • Allow the vial of Janelia Fluor® 646, SE to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of JF-646, SE in anhydrous DMSO immediately before use. Vortex briefly to ensure it is fully dissolved. This stock solution is sensitive to moisture and should be used promptly.[7]

  • Calculate the Volume of Dye to Add:

    • A typical starting molar ratio of dye to protein is 10:1 to 15:1.[7] This should be optimized for your specific protein.

    • Calculation Example:

      • Protein amount: 1 mg of a 150 kDa IgG

      • Moles of protein = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of dye (for a 10:1 ratio) = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol

      • Volume of 10 mM dye stock = (6.67 x 10⁻⁸ mol) / (10 x 10⁻³ mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL

  • Perform the Labeling Reaction:

    • Add the calculated volume of the JF-646, SE stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).

    • Incubate for an additional 15 minutes at room temperature. This step will stop the reaction by consuming any unreacted dye.[5]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 646 nm (for JF-646).

    • Calculate the DOL using the following formula:

      • DOL = (A₆₄₆ * ε_protein) / [(A₂₈₀ - (A₆₄₆ * CF₂₈₀)) * ε_dye]

      • Where:

        • A₆₄₆ and A₂₈₀ are the absorbances at 646 nm and 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of JF-646 at 646 nm (152,000 M⁻¹cm⁻¹).

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.19 for JF-646).

Chemical Reaction Visualization

The following diagram illustrates the reaction between Janelia Fluor® 646, SE and a primary amine on a protein, leading to the formation of a stable amide bond.

Caption: Reaction of Janelia Fluor® 646, SE with a primary amine.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Degree of Labeling (DOL) 1. Suboptimal pH: Reaction pH is too low.Verify the pH of your labeling buffer and adjust to 8.0-9.0.
2. Amine-Containing Buffers: Presence of Tris, glycine, or other primary amines.Perform buffer exchange of your protein into an appropriate amine-free buffer like sodium bicarbonate.[10]
3. Hydrolyzed Dye: The JF-646, SE has been exposed to moisture.Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use. Store the solid dye properly with a desiccant.
4. Low Protein Concentration: The concentration of the protein is too low.Concentrate your protein to at least 2 mg/mL.[7]
Protein Precipitation 1. Over-labeling: Too high a dye-to-protein ratio can alter the protein's solubility.Reduce the molar excess of the dye in the reaction. Perform a titration to find the optimal ratio.
2. Solvent Effects: High concentration of organic solvent (DMSO) in the final reaction mixture.Keep the volume of the added dye stock solution to a minimum, typically less than 10% of the total reaction volume.
High Background Fluorescence 1. Insufficient Purification: Incomplete removal of unreacted dye.Ensure thorough purification using a properly sized desalting column. Collect and analyze fractions to separate the labeled protein from free dye.
2. Non-specific Binding: The dye may be non-covalently associating with the protein.Include a denaturant like SDS in a sample for gel electrophoresis to confirm covalent attachment.

Conclusion

The successful conjugation of Janelia Fluor® 646, SE to biomolecules is highly achievable with careful attention to the reaction conditions. By maintaining a slightly basic pH using an amine-free buffer system, you can maximize the labeling efficiency while minimizing the competing hydrolysis of the dye. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for researchers to confidently and reproducibly label their molecules of interest with this exceptional fluorophore, paving the way for high-quality data in advanced cellular imaging experiments.

References

  • Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
  • ResearchGate. (n.d.). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%.... Retrieved from [Link]

  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.
  • ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing non-specific binding of Janelia Fluor 646, SE conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Non-Specific Binding

Welcome to the technical support guide for Janelia Fluor® 646, Succinimidyl Ester (SE) conjugates. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to achieve high-specificity, low-background results in your experiments. Janelia Fluor® 646 (JF 646) is a high-performance, far-red fluorescent dye prized for its brightness and photostability.[1][2] However, like many fluorescent probes, particularly those based on a cyanine scaffold, improper conjugation or application can lead to frustrating issues with non-specific binding (NSB).[3][4]

This guide is structured to help you diagnose and solve these issues through a combination of Q&A-based troubleshooting, detailed protocols, and an exploration of the underlying chemical principles.

Troubleshooting Guide: Non-Specific Binding

This section directly addresses the most common issues encountered by researchers. Each question is followed by an analysis of the potential causes and a series of actionable solutions.

Q1: I'm seeing high, uniform background fluorescence across my entire sample (e.g., coverslip, western blot membrane, or well). What is the most likely cause?

This is the most common manifestation of non-specific binding. The root cause is typically one of two issues: the presence of unconjugated (free) dye or the use of aggregated conjugates.

  • Cause A: Incomplete Removal of Free Dye. The JF 646, SE reagent is a small, reactive molecule. If not completely removed after the conjugation reaction, it will be present in your final conjugate solution. This free dye can then bind indiscriminately to proteins and surfaces in your assay, primarily through hydrophobic interactions, creating a pervasive background signal.[5][6]

  • Cause B: Protein Aggregation. Over-labeling your protein with too many dye molecules can increase its hydrophobicity, leading to the formation of soluble aggregates.[7][8] These aggregates can become trapped in tissues or stick to surfaces, resulting in high background.[8]

Solutions:

  • Validate Your Purification: The most critical step to prevent this issue is rigorous purification of the conjugate. Gel filtration chromatography (e.g., using Sephadex G-25 or Zeba™ spin desalting columns) is highly effective at separating the large antibody-dye conjugate from the small, unconjugated dye molecules.[9][10][11] The first colored band to elute from the column is your conjugate; a second, slower-moving band is the free dye that must be discarded.[9]

  • Optimize the Degree of Labeling (DOL): Aim for an optimal DOL, which for most antibodies is between 2 and 10.[12] A high DOL can negatively impact the antibody's binding affinity and promote aggregation.[7][13] You should experimentally determine the ideal dye:protein molar ratio for your specific protein by testing several ratios (e.g., 5:1, 10:1, 15:1).[12][14][15]

  • Incorporate Surfactants: For applications like western blotting or IHC, consider adding a non-ionic surfactant like Tween 20 (typically at 0.05-0.1%) to your wash buffers. This can help disrupt non-specific hydrophobic interactions causing the background.[16]

Q2: My negative control cells or tissues are showing a positive signal. How do I resolve this?

When seemingly "negative" samples light up, it suggests the conjugate itself is binding non-specifically, rather than through the intended antigen-antibody interaction.

  • Cause A: Hydrophobic Interactions. Cyanine dyes, the class to which JF 646 belongs, can be inherently "sticky" due to their chemical structure.[17][18] This hydrophobicity can cause the entire conjugate to bind to cellular components or surfaces that are not its intended target.[3][4]

  • Cause B: Excessive Conjugate Concentration. Using too high a concentration of the labeled antibody in your staining protocol is a frequent cause of non-specific binding. At high concentrations, even low-affinity, non-specific interactions can become prominent, leading to background signal.[19][20]

Solutions:

  • Perform an Antibody Titration: Never assume a standard dilution will work. The optimal concentration for your JF 646 conjugate should be determined experimentally. Create a dilution series (e.g., from 0.1 µg/mL to 10 µg/mL) to find the concentration that provides the best signal-to-noise ratio.[19][21]

  • Use Effective Blocking Buffers: Before applying your primary conjugate, incubate your sample with a blocking solution. A common and effective blocker is 1-5% Bovine Serum Albumin (BSA) in your buffer (e.g., PBS). This blocks non-specific binding sites on your sample, preventing the dye-conjugate from adhering to them.[16][22]

  • Increase Wash Steps: Extend the duration and/or number of wash steps after incubation with the conjugate. This helps to remove molecules that are weakly or non-specifically bound.[19][23][24]

Q3: The signal from my target is weak, and the background is high, resulting in a poor signal-to-noise ratio. How can I improve my results?

A poor signal-to-noise ratio often points back to the characteristics of the conjugate itself, specifically the Degree of Labeling (DOL).

  • Cause A: Over-labeling (High DOL). While it may seem counterintuitive, adding too many dye molecules can decrease specific signal. This can occur through self-quenching, where adjacent fluorophores on the same protein interact and reduce the overall fluorescence quantum yield.[13] Furthermore, a very high DOL can sterically hinder the antibody's binding site, reducing its affinity for the target antigen.[7][13]

  • Cause B: Under-labeling (Low DOL). If too few dye molecules are attached, the signal will naturally be weak, making it difficult to distinguish from the inherent background.[12]

Solutions:

  • Systematically Optimize the Dye:Protein Ratio: This is the most critical step for ensuring a good conjugate. Set up parallel conjugation reactions with varying molar excesses of JF 646, SE to your protein (e.g., 5:1, 10:1, 15:1).[14][15]

  • Calculate the DOL for Each Preparation: After purification, you must measure the absorbance of your conjugate at 280 nm (for protein) and ~646 nm (for the dye) to calculate the DOL. This provides a quantitative measure of your conjugation efficiency and allows you to correlate labeling density with experimental performance.

  • Select the Optimal Conjugate: Test each of your new conjugates (with different DOLs) in your application. You will likely find a "sweet spot" that maximizes signal while keeping background low. The optimal DOL for most antibodies is typically in the range of 2-10.[12]

Key Experimental Protocols

Adherence to a validated, step-by-step protocol is essential for reproducibility and minimizing variability.

Protocol 1: Optimized Conjugation of JF 646, SE to an Antibody

This protocol is designed for labeling 1 mg of an IgG antibody but can be scaled.

  • Buffer Exchange: Ensure your antibody is in an amine-free buffer. Dialyze or use a spin column to exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[25][26] Amine-containing buffers like Tris are not compatible as they will compete for reaction with the NHS ester.[9][27] The final protein concentration should be at least 2 mg/mL.[15][26]

  • Prepare Dye Stock: Immediately before use, dissolve the JF 646, SE in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[14][28] Aqueous solutions of the dye will hydrolyze quickly and should not be stored.[26]

  • Calculate Molar Ratio: Determine the volume of dye stock needed to achieve your desired dye:protein molar ratio (start with a 10:1 to 15:1 ratio).[12][14]

  • Reaction: While gently stirring or vortexing the antibody solution, add the calculated volume of dye stock in a dropwise fashion.[26]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[14][28]

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 15-30 minutes.[14][27] This step is optional if you are proceeding immediately to purification.

Protocol 2: Purification via Gel Filtration/Desalting Column

This step is mandatory to remove unconjugated dye.

  • Column Equilibration: Prepare a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions. Equilibrate the column with your desired storage buffer (e.g., 1X PBS).

  • Load Sample: Carefully apply the entire conjugation reaction mixture to the center of the packed resin bed.

  • Centrifugation: Centrifuge the column according to the manufacturer's protocol to collect the purified conjugate. The larger, labeled antibody will elute first, while the smaller, free dye molecules are retained in the column resin.[11]

  • Collection: The purified, colored conjugate will be in the collection tube. The free dye remains in the column, which should be discarded.

Protocol 3: Quality Control - Calculating the Degree of Labeling (DOL)
  • Measure Absorbance: Dilute a small amount of your purified conjugate in PBS and measure its absorbance at 280 nm (A280) and at the absorbance maximum for JF 646 (~646 nm, Amax).

  • Calculate Corrected Protein Absorbance: The dye also absorbs light at 280 nm. You must correct for this contribution using a correction factor (CF), which for JF 646 is typically around 0.03.

    • A_protein = A280 - (A_max * CF)

  • Calculate Molar Concentrations:

    • Protein Molarity = A_protein / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)

    • Dye Molarity = A_max / ε_dye (where ε_dye for JF 646 is ~250,000 M⁻¹cm⁻¹)

  • Calculate DOL:

    • DOL = Dye Molarity / Protein Molarity

ParameterRecommended Value/ConditionRationale & Citation
Conjugation Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferProvides the optimal pH for the amine reaction while being free of competing amines.[25][27]
Reaction pH 8.3 - 8.5Balances efficient deprotonation of lysine amines with minimizing hydrolysis of the NHS ester.[25][29][30]
Dye Solvent Anhydrous DMSO or DMFSolubilizes the hydrophobic dye ester without introducing water that would cause hydrolysis.[9][14]
Dye:Protein Molar Ratio Start with 10:1 to 15:1; optimize empiricallyA starting point to achieve a functional DOL. Must be optimized for each protein.[12][14][15]
Purification Method Gel Filtration / Desalting Column (e.g., G-25)Effectively separates large conjugate from small free dye, which is a primary cause of NSB.[9][10][11]
Final Conjugate Storage 4°C (short-term) or -20°C in aliquots (long-term)Protects the conjugate from degradation. Aliquoting prevents damage from freeze-thaw cycles.[9][28]

Visual Workflows and Decision Guides

To further clarify these processes, the following diagrams illustrate the key workflows.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC Antibody 1. Antibody in Amine-Free Buffer (pH 8.3-8.5) Mix 3. Combine Antibody & Dye (e.g., 10:1 molar ratio) Antibody->Mix Dye 2. Dissolve JF646 SE in Anhydrous DMSO Dye->Mix Incubate 4. Incubate 1 hr @ RT (Protect from Light) Mix->Incubate Purify 5. Purify via Desalting Column Incubate->Purify QC 6. Measure Absorbance & Calculate DOL Purify->QC Final 7. Final Conjugate (Store Properly) QC->Final

Caption: A streamlined workflow for conjugating and purifying JF 646, SE.

Troubleshooting_Tree Start High Non-Specific Binding Observed Check_Free_Dye Is purification adequate? (e.g., Gel Filtration) Start->Check_Free_Dye Check_DOL Is the DOL optimized? (Target: 2-10) Check_Free_Dye->Check_DOL Yes Sol_Repurify ACTION: Re-purify conjugate or perform new conjugation with better purification. Check_Free_Dye->Sol_Repurify No Check_Concentration Is conjugate concentration too high in assay? Check_DOL->Check_Concentration Yes Sol_Optimize_DOL ACTION: Re-conjugate using different dye:protein ratios and measure DOL. Check_DOL->Sol_Optimize_DOL No Sol_Titrate ACTION: Titrate conjugate in staining protocol to find optimal S:N ratio. Check_Concentration->Sol_Titrate Yes

Caption: A decision tree for troubleshooting non-specific binding issues.

Frequently Asked Questions (FAQs)

  • What is the optimal Dye:Protein molar ratio for JF 646, SE? There is no single optimal ratio; it must be determined empirically for each protein. A good starting point for IgG antibodies is a molar excess of 10-15 moles of dye for every 1 mole of protein.[14][15] The goal is to achieve a final Degree of Labeling (DOL) between 2 and 10.[12]

  • Which buffers should I use for conjugation? Which should I avoid? Use: Amine-free buffers with a pH between 8.3 and 8.5 are ideal. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are excellent choices.[25][29] Avoid: Buffers containing primary amines, such as Tris (TBS) or glycine, must be avoided as they will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[9][26][27]

  • How should I store my JF 646, SE dye and the final conjugate? JF 646, SE (solid): Store desiccated at -20°C, protected from light. NHS esters are moisture-sensitive.[14] Dye Stock Solution (in DMSO/DMF): Prepare fresh for each use. Anhydrous DMSO/DMF stock solutions can be stored for short periods (1-2 months) at -20°C, but freshness is always preferred.[25][26] Final Conjugate: Store at 4°C, protected from light, for short-term use. For long-term storage, add a stabilizer like BSA if the protein concentration is low, aliquot into single-use volumes, and store at -20°C or -80°C to prevent freeze-thaw cycles.[9][28]

  • What causes the hydrophobicity of cyanine dyes and how does it contribute to non-specific binding? The chemical structure of cyanine dyes like JF 646 consists of aromatic ring systems linked by a polymethine chain. This structure is largely nonpolar, giving the molecule a hydrophobic character.[17][18] This hydrophobicity promotes non-specific interactions with hydrophobic regions of other proteins, lipids, and plastic surfaces, which is a primary mechanism of non-specific binding.[3][4][16] Labeling a protein with multiple hydrophobic dye molecules increases the overall hydrophobicity of the conjugate, which can lead to aggregation and even stronger non-specific binding.[7][8]

References

  • Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods, 14(10), 987–994. [Link]

  • Abberior. NHS ester protocol for labeling proteins. Abberior GmbH. [Link]

  • SETA BioMedicals. General Protein Labeling Procedures. SETA BioMedicals Website. [Link]

  • Pulkkinen, O., et al. (2021). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. Analyst, 146(23), 7236–7246. [Link]

  • protocols.io. (2022). NHS-ester-protein-labeling. protocols.io. [Link]

  • Click Chemistry Tools. NHS ester labeling of amino biomolecules. Click Chemistry Tools Website. [Link]

  • Szabó, Á., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical Journal, 114(3), 688–700. [Link]

  • Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE, 9(9), e106271. [Link]

  • Tummers, W. S., et al. (2020). Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. Molecular Imaging and Biology, 22(5), 1221–1230. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim Website. [Link]

  • ResearchGate. (2022). How to remove fluorescent dye from proteins?. ResearchGate. [Link]

  • Bio-Rad Laboratories. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad Website. [Link]

  • ResearchGate. (2021). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. ResearchGate. [Link]

  • Wombacher, R., et al. (2019). Competitive Binding Study Revealing the Influence of Fluorophore Labels on Biomolecular Interactions. Nano Letters, 19(11), 7954–7960. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. Creative Bioarray Website. [Link]

  • Dixit, S. B., et al. (2015). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Methods in Molecular Biology, 1318, 145–155. [Link]

  • Guterstam, P., et al. (2008). Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding. Nucleic Acids Research, 36(14), e87. [Link]

  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 8(9), e74200. [Link]

  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]

  • ResearchGate. (2014). How do we remove free dye from a fluorescent labelled peptide?. ResearchGate. [Link]

  • Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods. [Link]

  • Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. ResearchGate. [Link]

  • ResearchGate. (2025). Structural control of dye–protein binding, aggregation and hydrophilicity in a series of asymmetric cyanines. ResearchGate. [Link]

  • Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. PMC. [Link]

  • Central Laser Facility. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. STFC. [Link]

  • ResearchGate. (2014). How to get rid of non-specific signals in the staining of immunofluorescent microscopy?. ResearchGate. [Link]

  • Reddit. (2023). what might be causing non-specific binding? more detailed protocol used in comments. r/labrats. [Link]

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Website. [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise in JF-646 STED Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for maximizing the performance of Janelia Fluor® 646 (JF-646) in Stimulated Emission Depletion (STED) microscopy. This resource is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges and enhance the signal-to-noise ratio (SNR) in their super-resolution imaging experiments. Here, we address specific issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My JF-646 STED image is very dim, and I can barely resolve any structures. What is the primary cause of low signal?

Low signal in STED imaging with JF-646 can stem from several factors, often related to labeling density, laser power, or the health of the fluorophore itself.

  • Insufficient Labeling Density: The fundamental principle of super-resolution techniques like STED is to distinguish between closely spaced fluorophores. If your target protein is not densely labeled with active JF-646 molecules, the resulting image will be sparse and dim. This can be due to low antibody affinity, insufficient antibody concentration, or steric hindrance preventing the antibody-dye conjugate from reaching its epitope.

  • Photobleaching: JF-646, while relatively photostable, is not immune to photobleaching, especially under the high laser powers used in STED microscopy. Both the excitation and STED depletion lasers contribute to the irreversible destruction of fluorophores. Excessive laser exposure during sample search or initial setup can significantly reduce the available fluorescent pool for final imaging.

  • Suboptimal Imaging Buffer: The chemical environment surrounding the fluorophore plays a critical role in its photophysical properties. An imaging buffer without an effective oxygen scavenging system can lead to rapid, photo-induced damage to the dye. Reactive oxygen species are a primary cause of photobleaching.

Q2: I see a high degree of background noise in my STED images, which obscures the fine details. What are the common sources of this noise?

High background noise is a common adversary in super-resolution microscopy and can originate from several sources:

  • Nonspecific Antibody Binding: The primary antibody or the secondary antibody conjugated to JF-646 may bind to cellular components other than the intended target. This creates a diffuse, out-of-focus haze that degrades image contrast and SNR.

  • Autofluorescence: Many cell types and fixation methods can produce endogenous fluorescence, particularly in the green and yellow channels, but it can also extend into the far-red spectrum. Glutaraldehyde, a common fixative, is a notorious source of autofluorescence.

  • Incomplete Depletion (STED Laser "Leakage"): In an ideal STED setup, the depletion laser only silences fluorescence at the periphery of the excitation spot. However, if the STED laser intensity is not perfectly shaped into a "donut" or if it is misaligned, it can cause some depletion in the center of the excitation volume, leading to a reduction in signal rather than a sharpening of the resolution. Furthermore, imperfect spectral filtering can allow some of the STED laser light to leak into the detector.

Troubleshooting Guide: A Step-by-Step Approach to Improving SNR

This guide provides a systematic workflow to diagnose and resolve common issues encountered when using JF-646 for STED imaging.

Step 1: Optimizing Your Labeling Protocol

The quality of your final image is fundamentally dependent on the quality of your sample preparation and labeling.

Protocol: High-Density Immunofluorescence with JF-646

  • Fixation:

    • For surface proteins, start with a 4% paraformaldehyde (PFA) solution in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

    • For intracellular targets, a brief fixation with ice-cold methanol for 5-10 minutes can sometimes improve antibody access, but be aware that this can alter protein conformation.

    • Expert Tip: Avoid glutaraldehyde-containing fixatives unless absolutely necessary, as they significantly increase autofluorescence. If its use is unavoidable for structural preservation, a post-fixation quenching step with sodium borohydride (NaBH4) is recommended.

  • Permeabilization (for intracellular targets):

    • Use a mild detergent like 0.1-0.25% Triton X-100 or saponin in PBS for 10-15 minutes.

    • Causality: Harsh permeabilization can disrupt cellular membranes and lead to a loss of antigenicity. The choice and concentration of detergent should be optimized for your specific cell type and target protein.

  • Blocking:

    • Incubate the sample in a blocking buffer, such as 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS, for at least 1 hour at room temperature.

    • Trustworthiness: This step is crucial for minimizing nonspecific antibody binding by saturating potential sticky sites on the sample.

  • Primary Antibody Incubation:

    • Dilute your primary antibody in the blocking buffer to its optimal concentration (this often requires titration). Incubate overnight at 4°C.

    • Expert Tip: Using a highly specific and validated primary antibody is paramount. A lower affinity antibody will require higher concentrations, which in turn can increase background.

  • Secondary Antibody Incubation (JF-646 Conjugate):

    • Thoroughly wash the sample with PBS (3 x 5 minutes).

    • Incubate with the JF-646 conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature, protected from light.

    • Causality: Direct sunlight or even bright room light can cause photobleaching of the fluorophore before you even get to the microscope.

  • Final Washes:

    • Wash again with PBS (3 x 5 minutes) to remove any unbound secondary antibody.

Workflow for Optimizing Labeling Density

Caption: A flowchart for troubleshooting low signal issues related to antibody performance.

Step 2: Mitigating Autofluorescence and Background

If your labeling is optimal but the background remains high, consider these steps.

Protocol: Reducing Autofluorescence

  • Quenching: After fixation with PFA, incubate your sample in 0.1% sodium borohydride (NaBH4) in PBS for 2 x 5 minutes.

    • Mechanism: NaBH4 is a reducing agent that chemically modifies the aldehyde groups left by PFA fixation, which are a major source of autofluorescence.

  • Alternative Fixatives: Consider using a glyoxal-based fixative, which has been shown to preserve fluorescence better and induce less autofluorescence than PFA.

  • Spectral Unmixing: If your microscopy software allows, acquire images in multiple spectral channels and use linear unmixing algorithms to computationally separate the JF-646 signal from the autofluorescence signature.

Step 3: Optimizing the Imaging Environment and STED Parameters

The final piece of the puzzle lies in the imaging buffer and the microscope settings.

Table 1: Comparison of Imaging Buffers

Buffer ComponentPurposeRecommended ConcentrationNotes
Glucose Oxidase Oxygen Scavenger0.5 mg/mLPart of the GLOX system to reduce photobleaching.
Catalase H2O2 Neutralizer40 µg/mLWorks in tandem with glucose oxidase.
Glucose Substrate for GLOX10% (w/v)
Trolox Reducing/Oxidizing Agent1-2 mMA powerful antioxidant that further protects the dye.

Expert Insight: Always prepare your imaging buffer fresh. The GLOX system has a limited lifespan once the components are mixed. Commercial imaging buffers like Abberior's Mount Solid or Leica's STED WHITE are also excellent, validated options.

STED Laser Power and Alignment

  • Start Low: Begin with a low STED laser power and gradually increase it until you observe a clear improvement in resolution without a significant drop in signal. Excessive STED power will deplete the signal from the center of the focal spot and accelerate photobleaching.

  • Alignment is Key: Ensure the STED depletion donut is perfectly aligned with the excitation spot. Most commercial systems have a guided alignment procedure. A misaligned donut will result in image artifacts and poor resolution.

Workflow for Optimizing STED Imaging Parameters

Caption: A decision tree for fine-tuning STED microscope settings for optimal SNR.

Summary and Key Takeaways

Improving the signal-to-noise ratio in JF-646 STED imaging is a multi-faceted process that begins with meticulous sample preparation and extends to the fine-tuning of microscope parameters. By systematically addressing potential issues in labeling, background fluorescence, and the imaging environment, you can unlock the full potential of this powerful super-resolution technique. Remember that every experiment is unique, and a degree of empirical optimization will always be necessary.

References

  • Clancy, K. & P.J. Brown. (2014). Reduction of background autofluorescence in brain sections. Cold Spring Harbor Protocols. [Link]

  • Richter, K.N., et al. (2018). Glyoxal as an alternative fixative to formaldehyde in immunostaining and super-resolution microscopy. The EMBO Journal. [Link]

  • Vogelsang, J., et al. (2008). A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes. Angewandte Chemie. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Far-Red Dyes: Comparing Janelia Fluor® 646, SE to the Field

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of biological imaging, the quest for brighter, more stable, and versatile fluorescent probes is perpetual. For researchers peering deep into the intricate machinery of the cell, far-red fluorescent dyes are indispensable tools. Their longer excitation and emission wavelengths elegantly circumvent the ubiquitous issue of cellular autofluorescence, reduce phototoxicity, and allow for deeper tissue penetration—critical advantages for everything from standard immunofluorescence to cutting-edge super-resolution microscopy.[1][2]

Understanding Fluorophore Brightness: More Than Meets the Eye

The intrinsic or theoretical brightness of a fluorophore is a product of two key photophysical parameters:

  • Molar Extinction Coefficient (ε): This value represents the probability that a dye molecule will absorb a photon of light at a specific wavelength. A higher extinction coefficient means more efficient light absorption and is the first step towards a strong fluorescent signal.[3]

  • Fluorescence Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process itself. It is the ratio of photons emitted to photons absorbed. A quantum yield of 1.0 (or 100%) would indicate that for every photon absorbed, a photon is emitted—the theoretical maximum.[3]

Brightness = Molar Extinction Coefficient (ε) x Quantum Yield (Φ) [3]

On paper, this calculation provides a straightforward way to compare dyes. As the data below illustrates, JF646 boasts an exceptional combination of a high extinction coefficient and a remarkably high quantum yield, resulting in a theoretical brightness that surpasses many common competitors.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε x Φ)
Janelia Fluor® 646, SE 646664152,000[4]0.54[4]82,080
Alexa Fluor™ 647 650665239,0000.3378,870
Cyanine5 (Cy5) 649667250,000[5]0.20 - 0.27[5]50,000 - 67,500

Table 1: Comparison of photophysical properties of common far-red fluorescent dyes. The calculated brightness highlights the superior theoretical performance of Janelia Fluor® 646.

However, the seasoned researcher knows that theoretical performance does not always translate directly to experimental success. The true measure of a dye's utility—its effective brightness—is revealed only within the complex milieu of a biological sample. Factors such as photostability and the chemical environment post-conjugation play a crucial role. For instance, Cy5 dyes are known to be less photostable than Alexa Fluor dyes and can suffer from self-quenching when conjugated to proteins at high ratios, which diminishes their effective signal.[6][7] Janelia Fluor® dyes, by contrast, were engineered for high brightness and photostability, making them particularly robust for demanding imaging experiments.[8]

Experimental Protocol: A Validated Workflow for Comparing Far-Red Dye Brightness

To move from theoretical to practical comparison, a rigorously controlled experiment is essential. This protocol provides a self-validating system to objectively assess the performance of different far-red dyes conjugated to the same antibody.

Core Principle & Causality

The objective is to stain a single, well-characterized cellular target with identical antibodies that have been labeled with JF646, Alexa Fluor 647, and Cy5, respectively. By maintaining absolute consistency in sample preparation and, most critically, image acquisition parameters, any observed difference in signal intensity can be directly attributed to the performance of the fluorophore itself.

  • Why use directly conjugated antibodies? This approach ensures a consistent dye-to-protein ratio and eliminates the signal variability that can be introduced by multi-layer secondary antibody techniques.

  • Why a consistent cellular target? Using the same cell line and targeting the same protein (e.g., α-tubulin or TOMM20) ensures that antigen abundance is not a variable.

  • Why are identical imaging settings paramount? Laser power, detector gain, and exposure time directly dictate the measured pixel intensity. These must be set once on the brightest sample to avoid saturation and then applied without alteration to all other samples to ensure a fair, un-biased comparison.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_acq Phase 3: Analysis ab_conjugate 1. Antibody Conjugation (JF646 vs AF647 vs Cy5) dol 2. Determine Degree of Labeling (DOL) ab_conjugate->dol stain 5. Incubate with Conjugated Antibodies dol->stain cells 3. Culture & Plate Cells fix_perm 4. Fix, Permeabilize & Block fix_perm->stain wash 6. Wash & Mount stain->wash acquire 7. Image Acquisition (CRITICAL: Identical Settings) wash->acquire quantify 8. Quantify Fluorescence Intensity (ImageJ/Fiji) acquire->quantify compare 9. Compare Corrected Total Cell Fluorescence (CTCF) quantify->compare

Caption: Experimental workflow for comparing far-red dye brightness.

Step-by-Step Methodology

Part 1: Antibody Conjugation and Characterization

  • Reagent Preparation:

    • Prepare the antibody of choice (e.g., anti-α-tubulin) at a concentration of 2 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3. Buffers containing Tris or glycine will compete with the labeling reaction and must be avoided.

    • Reconstitute the amine-reactive succinimidyl (SE/NHS) ester of Janelia Fluor® 646, Alexa Fluor 647, and Cy5 in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the reactive dye to the antibody solution at a molar ratio of 10:1 (dye:protein). This is a common starting point, but may require optimization.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unconjugated dye using a spin desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff appropriate for your antibody (typically 7K for fragments or 40K for full IgG).

  • Determine Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for the dye (e.g., ~646 nm for JF646).

    • Calculate the protein concentration and DOL using the formulas provided by the dye manufacturer, which include a correction factor for the dye's absorbance at 280 nm.

Part 2: Cell Staining

  • Cell Preparation:

    • Plate a suitable cell line (e.g., HeLa or U2OS) onto glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Immunostaining:

    • Dilute each of your dye-conjugated antibodies (JF646, AF647, Cy5) to the same final concentration (e.g., 1-2 µg/mL) in blocking buffer.

    • Incubate separate coverslips with each antibody dilution for 1 hour at room temperature in a humidified chamber, protected from light.

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

Part 3: Image Acquisition and Analysis

  • Microscope Setup:

    • Use a confocal or widefield fluorescence microscope equipped with a laser line and filter set appropriate for far-red dyes (e.g., a 633 nm or 647 nm laser and a ~660-700 nm emission filter).

  • Setting Imaging Parameters (CRITICAL STEP):

    • Place the slide stained with the antibody conjugate that you anticipate to be the brightest (likely JF646 or Alexa Fluor 647) on the microscope stage.

    • Find a representative field of view. Adjust the laser power, exposure time, and detector gain to produce a bright, clear image where the brightest pixels are not saturated.

    • Once set, DO NOT change these parameters. Use these exact settings to acquire images from all other slides (JF646, AF647, and Cy5).

  • Image Quantification using Fiji (ImageJ):

    • Open the acquired images in Fiji/ImageJ software.[9][10]

    • For each image, use the "Freehand selections" tool to draw regions of interest (ROIs) around several individual, well-stained cells.

    • In a nearby area with no cells, draw a few ROIs to measure the background fluorescence.[9]

    • Go to Analyze > Set Measurements... and ensure "Area," "Integrated Density," and "Mean gray value" are selected.

    • For each ROI (cells and background), press 'M' (Analyze > Measure) to record the values.

    • Calculate the Corrected Total Cell Fluorescence (CTCF) for each cell using the following formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background) [9]

Interpreting the Results

By plotting the CTCF values for each dye, you will obtain a quantitative, side-by-side comparison of their effective brightness in your experimental system. A higher average CTCF value directly corresponds to a brighter signal and superior performance. This data-driven approach moves beyond theoretical specifications to provide a definitive answer on which dye delivers the best signal-to-noise ratio for your specific application.

References

  • Grimm, J.B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12, 244–250. Available at: [Link]

  • Grimm, J.B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 14, 987–994. Available at: [Link]

  • Lavis, L.D., & Raines, R.T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. Available at: [Link]

  • Burgess, A. (2015). Using ImageJ to Measure Cell Fluorescence. Andrew Burgess PhD. Available at: [Link]

  • The Open Lab Book. Measuring cell fluorescence using ImageJ. Available at: [Link]

  • McCloy, R. A., et al. (2014). Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events. Cell Cycle, 13(10), 1-14. Available at: [Link]

  • FluoroFinder. Cy5 Dye Profile. Available at: [Link]

  • Thermo Fisher Scientific. A comparison of basic immunofluorescent labeling strategies. Available at: [Link]

  • FluoroFinder. Janelia Fluor 646 Dye Profile. Available at: [Link]

  • Janelia. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Available at: [Link]

Sources

Janelia Fluor 646: A Comparative Guide for Super-Resolution Microscopy Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of cellular imaging, the choice of fluorophore is a critical determinant of experimental success, particularly in super-resolution microscopy (SRM). Among the arsenal of available fluorescent probes, the Janelia Fluor® (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, have emerged as exceptional tools for their brightness, photostability, and cell permeability.[1][2] This guide provides an in-depth comparison of Janelia Fluor 646 (JF646) with other commonly used far-red dyes, offering experimental insights and protocols to aid researchers in making informed decisions for their super-resolution applications.

The Rise of Janelia Fluor Dyes: A Paradigm Shift in Fluorophore Design

The development of Janelia Fluor dyes marked a significant advancement in fluorophore chemistry. By replacing the N,N-dimethylamino groups of traditional rhodamine dyes with four-membered azetidine rings, researchers achieved a substantial increase in quantum yield and photostability.[3][4][5] This fundamental innovation led to a new generation of probes with superior performance in demanding applications like single-molecule imaging and various super-resolution modalities.[1][3][4][5]

JF646, a prominent member of this family, is a far-red fluorescent dye with excitation and emission maxima at approximately 646 nm and 664 nm, respectively.[2][6][7][8] Its exceptional brightness is a product of a high extinction coefficient (around 152,000 M⁻¹cm⁻¹) and a quantum yield of approximately 0.54.[6][7][8] These properties, combined with its cell permeability, make it a versatile tool for both live-cell and fixed-cell imaging.[6]

Comparative Analysis: JF646 vs. Far-Red Alternatives

The selection of a fluorophore for super-resolution microscopy hinges on a careful evaluation of its photophysical properties. Here, we compare JF646 to other popular far-red dyes: Alexa Fluor 647 and ATTO 647N.

PropertyJanelia Fluor 646Alexa Fluor 647ATTO 647N
Excitation Max (nm) ~646[2][6][7][8]~650~646[9]
Emission Max (nm) ~664[2][6][7][8]~668~664[9]
Extinction Coefficient (M⁻¹cm⁻¹) ~152,000[6][7][8]~270,000~150,000[9]
Quantum Yield ~0.54[6][7][8]~0.33~0.65
Brightness (ε x Φ) ~82,080~89,100~97,500
Key Advantages High photostability, excellent for live-cell imaging, fluorogenic properties[1][10]Gold standard for STORM, high photon yield[11][12]High photostability, good for STED[13]

Causality Behind Performance:

  • Brightness: While Alexa Fluor 647 boasts the highest extinction coefficient, and ATTO 647N the highest quantum yield, JF646 offers a compelling balance of both, resulting in excellent brightness. The azetidine ring in JF646 is key to its high quantum yield compared to many other rhodamine-based dyes.[4][5]

  • Photostability: The unique chemical structure of the Janelia Fluor dyes contributes to their enhanced photostability, allowing for longer imaging times and more photons to be collected from a single molecule before photobleaching.[1][14] This is a crucial advantage in single-molecule localization microscopy (SMLM) techniques like STORM and PALM.

  • Fluorogenicity: A key feature of JF646 is its fluorogenic nature, where its fluorescence is significantly enhanced upon binding to its target.[10][15] This is due to an equilibrium between a non-fluorescent lactone and a fluorescent zwitterion form, which shifts towards the fluorescent state in the less polar environment of a protein target.[6][7][10] This property reduces background fluorescence from unbound dye, leading to a higher signal-to-noise ratio, which is particularly beneficial in "no-wash" live-cell imaging experiments.[5]

Applications in Super-Resolution Microscopy

JF646 is a versatile fluorophore suitable for a range of super-resolution techniques.[2][6]

Stochastic Optical Reconstruction Microscopy (STORM)

STORM, and its variant direct STORM (dSTORM), relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state.[16][17] The high photostability and brightness of JF646 make it an excellent candidate for STORM imaging, enabling the precise localization of single molecules to reconstruct a super-resolved image.[4][18][19] While Alexa Fluor 647 has traditionally been the gold standard for STORM due to its robust photoswitching characteristics in thiol-containing buffers, JF646 offers a competitive alternative, especially in live-cell dSTORM where its cell permeability is a major advantage.[11][20]

Photoactivated Localization Microscopy (PALM)

PALM utilizes photoactivatable fluorophores that are initially in a non-fluorescent state and can be switched "on" by a specific wavelength of light.[21] Photoactivatable (PA) versions of JF646 are available, which remain dark until activated, typically with 405 nm light.[22][23] This allows for the controlled activation of a sparse subset of molecules, enabling their individual localization. PA-JF646 has been shown to be significantly brighter than some fluorescent proteins used in PALM, leading to better localization precision.[23]

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation focus, effectively narrowing the point-spread function. The high photostability of JF646 is advantageous for STED, as the fluorophores must withstand the high laser power of the depletion beam.[6]

Experimental Workflows and Protocols

The successful application of JF646 in super-resolution microscopy requires optimized labeling and imaging protocols. Here, we provide example workflows for antibody-based and self-labeling tag-based approaches.

Experimental Workflow: Labeling to Imaging

Caption: General workflow from protein labeling to super-resolution image reconstruction.

Protocol: Antibody Labeling with Janelia Fluor 646, SE (NHS Ester)

This protocol is a guideline for conjugating JF646 NHS ester to a primary or secondary antibody. Optimization may be required for specific antibodies.

Materials:

  • Janelia Fluor® 646, NHS ester (also referred to as SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Desalting column (e.g., Zeba™ Spin)

Procedure:

  • Prepare Dye Stock Solution: Dissolve the JF646 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[24]

  • Prepare Antibody: Adjust the pH of the antibody solution to 8.0-8.5 using the sodium bicarbonate buffer. The antibody concentration should ideally be 1-5 mg/mL.

  • Conjugation Reaction: Add the reactive dye to the antibody solution at a molar ratio of approximately 15:1 (dye:protein).[24] This ratio should be optimized for each specific protein.[24]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle stirring.[24][25]

  • Purification: Remove the unconjugated dye using a desalting column according to the manufacturer's instructions.[24]

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 646 nm (for JF646).

Protocol: Live-Cell Labeling with JF646 HaloTag® Ligand

This protocol is for labeling live cells expressing a HaloTag® fusion protein.

Materials:

  • Cells expressing the HaloTag® fusion protein

  • Complete cell culture medium

  • Janelia Fluor® 646 HaloTag® Ligand[14][26]

  • Phenol red-free medium (optional, for imaging)

Procedure:

  • Prepare Ligand Stock: Dissolve the JF646 HaloTag® ligand in cell medium or an appropriate aqueous buffer to create a 1 µM (5X) working stock solution.[26] Incubate for a few minutes with gentle agitation to ensure it is fully dissolved.[26]

  • Cell Labeling: Add the 5X working stock solution to your cells at a final concentration of 200 nM.[26] The optimal concentration may need to be determined empirically.[26]

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[26]

  • Washing: Aspirate the labeling medium and wash the cells with fresh, pre-warmed cell culture medium.[26] For imaging, it is recommended to replace the final wash with phenol red-free medium to reduce background fluorescence.[26]

  • Imaging: The cells are now ready for live-cell super-resolution microscopy.

Signaling Pathways and Molecular Mechanisms

The utility of JF646 extends to visualizing intricate cellular processes. Below is a conceptual diagram of how JF646-labeled antibodies can be used to study a generic signaling pathway.

signaling_pathway cluster_cell Cell Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Gene Target Gene Ligand Extracellular Ligand Ligand->Receptor Binding Antibody Primary Antibody + JF646-Secondary Antibody->TF Targeting for STORM

Caption: Visualizing an activated transcription factor with JF646 in a signaling pathway.

Conclusion and Future Outlook

Janelia Fluor 646 has established itself as a high-performance fluorophore for super-resolution microscopy. Its exceptional brightness, photostability, and cell permeability provide significant advantages for a wide range of applications, from dSTORM and PALM to STED. The development of spontaneously blinking versions of JF dyes further simplifies SMLM experiments by eliminating the need for specific imaging buffers.[27][28] As fluorophore chemistry continues to evolve, we can anticipate the development of even more advanced probes based on the Janelia Fluor scaffold, pushing the boundaries of what we can visualize within the intricate world of the cell.

References

  • Current time inform
  • Janelia Fluor® 646, NHS ester (CAS 1811539-59-9). R&D Systems. [Link]

  • Janelia Fluor® 646, Tetrazine. Bio-Techne. [Link]

  • PA this compound. Bio-Techne. [Link]

  • Halo-tag Labeling — Galloway Lab Protocols documentation. GitHub Pages. [Link]

  • Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. PubMed. [Link]

  • A series of spontaneously blinking dyes for super-resolution microscopy. PMC - NIH. [Link]

  • A one-step protocol to generate impermeable fluorescent HaloTag substrates for in situ live cell application and super-resolution imaging. PubMed Central. [Link]

  • A general method to improve fluorophores for live-cell and single-molecule microscopy. PMC - NIH. [Link]

  • The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Janelia.org. [Link]

  • Bright photoactivatable fluorophores for single-molecule imaging. bioRxiv. [Link]

  • Janelia Fluor 646 Dye Profile. FluoroFinder. [Link]

  • Nucleosome Clustering as a Biomarker and Mechanistic Switch for Reprogramming Cells. MDPI. [Link]

  • Janelia Fluor 646b, NHS ester Dye Profile. FluoroFinder. [Link]

  • A general method to fine-tune fluorophores for live-cell and in vivo imaging. PMC. [Link]

  • Janelia Fluor® Dyes for Super Resolution Microscopy. Bio-Techne. [Link]

  • Optimized Red-Absorbing Dyes for Imaging and Sensing. Journal of the American Chemical Society. [Link]

  • N-STORM PROTOCOL. [Link]

  • BRD4 Phosphorylation Regulates the Structure of Chromatin Nanodomains. MDPI. [Link]

  • Super-resolving Microscopy in Neuroscience. Chemical Reviews - ACS Publications. [Link]

  • STORM / PALM / PAINT for SMLM. Axiom Optics. [Link]

  • Red-Shifted and Fluorinated Dyes "JF3" for Advanced Bioimaging. Janelia.org. [Link]

  • Janelia Fluor 646, Haloalkane Dye Profile. FluoroFinder. [Link]

  • FLUORESCENT PROBES AND DYES. [Link]

  • Properties of Fluorescent Dyes, Fluorescent Quencher & Redox Label. Jena Bioscience. [Link]

  • PALM/STORM, BALM, STED. [Link]

  • Stochastic optical reconstruction microscopy (STORM) provides sub-diffraction-limit image resolution. PMC - NIH. [Link]

Sources

A Head-to-Head Comparison: Janelia Fluor® 646 vs. a Classic Far-Red Dye for Unparalleled Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescence microscopy and bioconjugation, the quest for brighter, more photostable, and efficient fluorescent probes is perpetual. For researchers in cellular imaging, super-resolution microscopy, and drug development, the choice of fluorophore can be the determining factor in resolving complex biological questions. This guide provides a detailed, quantitative comparison between the high-performance Janelia Fluor® 646 and a classic, widely-used far-red fluorescent dye, Alexa Fluor® 647, both commonly utilized with a succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, for labeling primary amines on biomolecules.

The Determinants of Fluorescence Brightness

The effective brightness of a fluorophore is not a singular measure but is primarily determined by two key photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ) .

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient means the fluorophore captures more photons, providing a greater opportunity for fluorescence emission. It is typically measured in units of M⁻¹cm⁻¹.

  • Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. It quantifies the efficiency of the fluorescence process itself. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

The theoretical brightness of a fluorophore is proportional to the product of its extinction coefficient and quantum yield (ε × Φ). A higher value for this product signifies a brighter dye, which is crucial for detecting low-abundance targets and for applications requiring high sensitivity.

Quantitative Photophysical Comparison: Janelia Fluor® 646 vs. Alexa Fluor® 647

Both Janelia Fluor® 646 and Alexa Fluor® 647 are spectrally similar, with excitation and emission profiles in the far-red region of the spectrum. This spectral range is advantageous for cellular imaging due to reduced autofluorescence from biological samples. Below is a direct comparison of their key photophysical properties.

PropertyJanelia Fluor® 646Alexa Fluor® 647
Excitation Maximum (λex) 646 nm[1]650 nm[2]
Emission Maximum (λem) 664 nm[1]665 nm[2]
Molar Extinction Coefficient (ε) 152,000 M⁻¹cm⁻¹[1]239,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.54[1]0.33[2][3]
Calculated Brightness (ε × Φ) 82,08078,870

Based on these metrics, Janelia Fluor® 646 exhibits a slightly higher calculated brightness than Alexa Fluor® 647. This is primarily attributed to its significantly higher quantum yield, which compensates for its lower molar extinction coefficient. This enhanced quantum efficiency suggests that once excited, Janelia Fluor® 646 is more likely to emit a photon, contributing to its high performance in demanding imaging applications.

Experimental Protocol: Antibody Labeling with NHS Ester Dyes

The following protocol provides a generalized workflow for the covalent labeling of an antibody with an amine-reactive NHS ester dye, such as Janelia Fluor® 646 SE or Alexa Fluor® 647 NHS ester. NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.

Materials:
  • Purified antibody (in an amine-free buffer, e.g., PBS)

  • Janelia Fluor® 646 SE or Alexa Fluor® 647 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography or desalting column)

Procedure:
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL for optimal results. Buffers containing Tris or glycine will compete with the labeling reaction and must be removed, for example, by dialysis against PBS.

  • Dye Preparation:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • While gently stirring, slowly add the dissolved dye to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching:

    • (Optional but recommended) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the excitation maximum of the dye.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Purified Antibody (Amine-free buffer) Conjugation Conjugation (pH 8.3-8.5, 1 hr, RT) Antibody->Conjugation Dye NHS Ester Dye (e.g., JF646-SE) Solvent Anhydrous DMSO/DMF Dye->Solvent Dissolve Solvent->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Quench (optional) LabeledAntibody Labeled Antibody Purification->LabeledAntibody Characterization Characterization (Degree of Labeling) LabeledAntibody->Characterization

Antibody labeling workflow with NHS ester dyes.

Factors Influencing Experimental Fluorescence Signal

While the intrinsic brightness of a fluorophore is a critical starting point, the final fluorescence intensity in an experimental setting is influenced by a multitude of factors. Understanding and optimizing these parameters is key to achieving high-quality imaging data.

FactorsInfluencingFluorescence cluster_fluorophore Fluorophore Properties cluster_labeling Labeling Efficiency cluster_instrumentation Instrumentation cluster_environment Local Environment Brightness Intrinsic Brightness (ε × Φ) Signal Observed Fluorescence Signal Brightness->Signal Photostability Photostability Photostability->Signal DOL Degree of Labeling (DOL) DOL->Signal TargetAbundance Target Abundance TargetAbundance->Signal ExcitationSource Excitation Source (Power & Wavelength) ExcitationSource->Signal DetectorEfficiency Detector Efficiency DetectorEfficiency->Signal FilterSelection Optical Filters FilterSelection->Signal pH pH pH->Signal SolventPolarity Solvent Polarity SolventPolarity->Signal Quenching Quenching Effects Quenching->Signal

Key factors influencing the observed fluorescence signal.

Conclusion

Both Janelia Fluor® 646 and Alexa Fluor® 647 are high-performance far-red dyes suitable for a wide range of fluorescence-based applications. While Alexa Fluor® 647 has a higher molar extinction coefficient, Janelia Fluor® 646's superior quantum yield results in a slightly greater intrinsic brightness. This makes Janelia Fluor® 646 an excellent choice for experiments where photon emission efficiency is paramount, such as in single-molecule studies and super-resolution microscopy. The choice between these two exceptional fluorophores may ultimately depend on the specific experimental conditions, instrumentation, and the nature of the biological target.

References

  • FluoroFinder. (n.d.). Janelia Fluor 646 Dye Profile. Retrieved from [Link]

  • Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alexa Fluor 647 Dye Profile. Retrieved from [Link]

  • Panchuk-Voloshina, N., Haugland, R. P., Bishop-Stewart, J., Bhalgat, M. K., Millard, P. J., Mao, F., & Leung, W. Y. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188.
  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.
  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Janelia Fluor® 646, SE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary focus is on advancing knowledge. However, the foundation of all great research is a steadfast commitment to safety. This guide provides essential, practical guidance on the proper handling of Janelia Fluor® 646, Succinimidyl Ester (SE), a powerful tool in cellular imaging.[1] As a Senior Application Scientist, my goal is to move beyond a simple checklist and provide a framework of understanding, explaining not just what to do, but why you're doing it. This approach ensures that safety becomes an intuitive part of your workflow, safeguarding both you and the integrity of your experiments.

Hazard Assessment: Understanding the Reagent

Janelia Fluor® 646, SE is a far-red fluorescent dye belonging to the silarhodamine class, supplied as a lyophilized solid.[2] Its utility comes from the N-hydroxysuccinimide (NHS) ester group, which allows it to covalently bond with primary amines on proteins and other biomolecules.[2][3] This very reactivity is the primary reason for careful handling.

  • Moisture Sensitivity : NHS esters are highly susceptible to hydrolysis, meaning they react with water.[4][8] This not only inactivates the reagent, wasting valuable material, but underscores the need for a controlled environment during handling.

  • Particulate Hazard : In its solid, lyophilized form, the dye can be easily aerosolized. Inhalation of fine powders is a primary route of exposure that must be mitigated.[5]

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for working in any laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9][10] For Janelia Fluor® 646, SE, we will augment these basics based on the specific tasks being performed.

TaskRequired PPERationale
Handling Solid (Weighing) • Full-Buttoned Lab Coat• Chemical Splash Goggles• Nitrile Gloves (Double-gloving recommended)• N95 Dust MaskThe primary risks are inhalation of fine powder and gross contamination of skin or eyes. Goggles provide a full seal against airborne particles.[10][11] An N95 mask prevents inhalation.[5] Double-gloving provides an extra layer of protection against spills.[11]
Preparing Stock Solution (in DMSO) • Full-Buttoned Lab Coat• Chemical Splash Goggles• Nitrile GlovesThe hazard shifts from a powder to a liquid. Goggles are essential to protect against splashes of the concentrated DMSO stock.[9][11] DMSO can also enhance skin penetration of dissolved substances.
Performing Labeling Reaction • Full-Buttoned Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesThe dye is now at a dilute concentration in an aqueous buffer. While still requiring protection, the risk of a significant splash of concentrated reagent is lower. Safety glasses provide adequate protection for this step.[9]
Step-by-Step Protocol: A Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the key steps from receiving the product to its use in an experiment.

Step 1: Preparation and Acclimation Before opening the vial, allow it to warm completely to room temperature. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial, which would hydrolyze and inactivate the NHS ester.[8] This process typically takes 15-20 minutes.

Step 2: Weighing the Solid Compound This procedure must be performed inside a certified chemical fume hood.[6]

  • Don all required PPE for handling solids (lab coat, goggles, double gloves, N95 mask).

  • Place a weigh boat on an analytical balance and tare.

  • Carefully open the vial and use a dedicated, clean spatula to transfer the desired amount of lyophilized powder to the weigh boat.

  • Minimize the creation of dust by handling the powder gently.[12]

  • Once the desired amount is weighed, securely recap the stock vial.

Step 3: Preparing the Stock Solution

  • Transfer the weighed powder into an appropriate microcentrifuge tube or vial.

  • Using a calibrated pipette, add the calculated volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired concentration (e.g., 10 mM).[1][13] Anhydrous solvent is crucial for the stability of the NHS ester.[8]

  • Vortex the solution until the dye is completely dissolved.

  • Wrap the vial in aluminum foil or place it in a light-blocking container, as fluorescent dyes can be susceptible to photobleaching. Store at -20°C in a desiccated container.[13][14]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Application start Receive & Store Vial at -20°C acclimate Acclimate Vial to Room Temp start->acclimate 15-20 min weigh Weigh Solid Dye acclimate->weigh Don Full PPE dissolve Dissolve in Anhydrous DMSO weigh->dissolve labeling Perform Labeling Reaction dissolve->labeling Store Stock at -20°C end Experiment labeling->end

Caption: Safe handling workflow for Janelia Fluor® 646, SE.
Spill Management

Even with careful work, spills can happen. Being prepared is key to managing them safely.

  • For Small Spills of Solid Powder:

    • Ensure the fume hood sash remains lowered.

    • Gently cover the spill with damp paper towels to avoid raising dust.

    • Wipe the area from the outside in, placing the used towels in a sealed plastic bag for disposal as solid chemical waste.

    • Decontaminate the surface with 70% ethanol.[12]

  • For Small Spills of DMSO Stock Solution:

    • Absorb the spill with a chemical absorbent pad or paper towels.

    • Wipe the area clean.

    • Place all contaminated materials into a sealed plastic bag for disposal as chemical waste.

    • Thoroughly wash the affected area with soap and water.

Decontamination and Disposal Plan

Proper disposal is not just about discarding waste; it's about deactivating the reactive components to render them safe.[6] The reactive NHS ester must be quenched before disposal.

Liquid Waste (Unused stock solution, reaction buffers): The primary method for deactivating the NHS ester is through quenching via hydrolysis or reaction with a primary amine.[6]

  • Quenching: In a fume hood, add the waste solution to a larger container. For every 1 volume of dye solution, add 10 volumes of a quenching solution.

    • Option A (Hydrolysis): 1 M Sodium Hydroxide (NaOH). Allow to stir for at least 4-5 hours.[5]

    • Option B (Amine Quenching): 1 M Tris or Glycine solution. This reaction is generally faster.[6]

  • Neutralization: After quenching, check the pH of the solution. Neutralize it to a pH between 6 and 8 by slowly adding 1 M HCl (if using NaOH) or as needed.[5]

  • Disposal: Transfer the neutralized solution into a clearly labeled hazardous waste container for collection by your institution's environmental health and safety department.

Solid Waste (Contaminated gloves, pipette tips, vials):

  • Collect all contaminated solid materials in a dedicated, sealed plastic bag or container.[5]

  • Label the container clearly as "Hazardous Chemical Waste" with the name of the chemical.

  • Arrange for pickup by your institution's waste management service.

G start Generate Waste? liquid_waste Liquid Waste (Unused Dye, Buffers) start->liquid_waste Yes, Liquid solid_waste Solid Waste (Gloves, Tips, Vials) start->solid_waste Yes, Solid quench Quench in Fume Hood (e.g., with 1M Tris) liquid_waste->quench collect_solid Collect in Labeled Solid Chemical Waste Bag solid_waste->collect_solid neutralize Neutralize to pH 6-8 quench->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste neutralize->collect_liquid

Caption: Waste disposal decision pathway for Janelia Fluor® 646, SE.

By integrating these safety protocols and understanding the rationale behind them, you build a culture of safety that protects you, your colleagues, and the quality of your scientific endeavors.

References

  • Current time information in Washington, DC, US. Google Search. Retrieved January 15, 2026.
  • Laboratory Safety Guidelines. ETH Zurich. Retrieved January 15, 2026, from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved January 15, 2026, from [Link]

  • Personal protective-equipment-for-dyeing. Slideshare. Retrieved January 15, 2026, from [Link]

  • Protective Apparel & PPE | Lab Coats, Aprons, Masks, Gloves & Shoe Covers. Nexera Scientific. Retrieved January 15, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. Retrieved January 15, 2026, from [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. Retrieved January 15, 2026, from [Link]

  • Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. Retrieved January 15, 2026, from [Link]

  • Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of carboxylic acid succinimidyl esters. Google Patents.

Sources

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